molecular formula C20H27N3O B2898074 N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1280780-83-7

N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No. B2898074
CAS RN: 1280780-83-7
M. Wt: 325.456
InChI Key: OMYKQUJUNOTAIN-UHFFFAOYSA-N
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Description

N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP belongs to the family of piperidine-based compounds and has been synthesized using various methods.

Mechanism of Action

N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide acts as a selective and potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that play a crucial role in the regulation of mood, attention, and motivation. By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, improved cognitive function, and increased locomotor activity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in laboratory experiments is its selectivity and potency as a dopamine and norepinephrine reuptake inhibitor. However, its limited solubility in water and low bioavailability are some of the limitations that need to be considered while designing experiments.

Future Directions

N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Future studies could focus on optimizing the synthesis of this compound, developing new formulations with improved bioavailability, and exploring its potential therapeutic applications in other fields of medicine. Additionally, studies could be conducted to investigate the long-term effects of this compound and its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the condensation reaction of 1-phenylpyrrolidin-3-ylmethylamine with propargyl bromide, followed by the reduction of the resulting propargylamine with sodium borohydride. The final step involves the reaction of the resulting amine with 2-piperidinecarboxylic acid to yield this compound.

Scientific Research Applications

N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This compound has also been studied as a potential treatment for depression, anxiety, and addiction.

properties

IUPAC Name

N-[(1-phenylpyrrolidin-3-yl)methyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-12-22-13-7-6-10-19(22)20(24)21-15-17-11-14-23(16-17)18-8-4-3-5-9-18/h1,3-5,8-9,17,19H,6-7,10-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYKQUJUNOTAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NCC2CCN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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